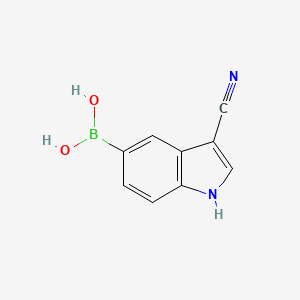
3-Cyano-5-indolylboronic acid
Cat. No. B8334769
M. Wt: 185.98 g/mol
InChI Key: IRYMHSHEGNSRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07105516B2
Procedure details


A solution of 5-bromo-3-cyanoindole (4.00 g, 18.1 mMol) in THF (20 mL) was added to a suspension of potassium hydride (2.28 g, 35% mineral oil dispersion, 19.9 mMol) in anhydrous THF (50 mL) at 0° C. After stirring for 15 min, the solution was cooled to −78° C., whereupon some precipitation occurred. A solution of n-butyllithium (2.5 M in hexanes, 16 mL) was slowly added via syringe. The resulting mixture was stirred at −78° C. for 15 minutes and then tributylborate (9.16 g, 39.8 mMol) was added. The mixture was removed from the cooling bath, stirred for 15 minutes, carefully quenched with water, and concentrated in vacuo. The residue was vigorously mixed with 1 N hydrochloric acid and extracted three times with ethyl acetate. The ethyl acetate layers were extracted three times with 1 N sodium hydroxide. The combined aqueous extracts were made acidic with concentrated hydrochloric acid to give 3-cyano-5-indolylboronic acid as a light tan precipitate which was collected by filtration and dried under vacuum (1.82 g, 55%). 1H-NMR (400 MHz, DMSO) δ 12.19 (1H, br s), 6.05 (1H, d, J=5.2 Hz), 8.24 (1H, d, J=2.8 Hz), 8.17 (1H, d, 6.4 Hz), 7.69 (1H, d, J=8.2 Hz), 7.49 (1H, d, J=8.2 Hz).






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]#[N:12].[H-].[K+].C([Li])CCC.C([O:24][B:25](OCCCC)[O:26]CCCC)CCC>C1COCC1>[C:11]([C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([B:25]([OH:26])[OH:24])[CH:3]=2)[NH:7][CH:6]=1)#[N:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)C#N
|
|
Name
|
|
|
Quantity
|
2.28 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
9.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OB(OCCCC)OCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at −78° C. for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was removed from the cooling bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was vigorously mixed with 1 N hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate layers were extracted three times with 1 N sodium hydroxide
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CNC2=CC=C(C=C12)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
